![molecular formula C14H12FN5O3 B2897123 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 863019-62-9](/img/structure/B2897123.png)
methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Overview
Description
The compound “methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted with a fluorophenyl group and a propanoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various substituents. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the ester group could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, have been synthesized through condensation reactions. These compounds have been characterized using X-ray single crystal diffraction and various spectroscopic techniques. Such derivatives demonstrate potential for further chemical modifications and applications in materials science and chemical biology due to their unique structural features (Lahmidi et al., 2019).
Biological Activities
Antibacterial Activity : A synthesized compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for the development of new antibacterial agents from similar structural frameworks (Lahmidi et al., 2019).
Antitumor Agents : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their unique mechanism of tubulin inhibition, suggesting a potential application in cancer therapy. These compounds have shown in vitro potency and ability to overcome multidrug resistance, a significant challenge in current cancer treatments (Zhang et al., 2007).
Antimicrobial and Antitumor Activities : Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles, demonstrating both antitumor and antimicrobial activities. Such compounds offer insights into designing new therapeutics targeting specific microbial pathogens and cancer cell lines (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-8(14(22)23-2)19-7-16-12-11(13(19)21)17-18-20(12)10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMDMLFCUMLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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